2,6-Difluorobenzoic acid

Catalog No.
S597627
CAS No.
385-00-2
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzoic acid

CAS Number

385-00-2

Product Name

2,6-Difluorobenzoic acid

IUPAC Name

2,6-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)

InChI Key

ONOTYLMNTZNAQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)O)F

Synonyms

2,6-difluorobenzoate, 2,6-difluorobenzoate calcium dihydrate, 2,6-difluorobenzoic acid

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)F

Degradation product

2,6-Difluorobenzoic acid is primarily known as the major degradation product of diflubenzuron, an insecticide used in agriculture []. This means that when diflubenzuron breaks down in the environment, 2,6-difluorobenzoic acid is one of the main byproducts formed [].

Synthetic precursor

While not its primary application, 2,6-difluorobenzoic acid has also been used as a building block in the synthesis of other chemicals. For instance, it has been employed in the creation of:

  • 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential candidate for drug discovery [].
  • Methyl 2,6-difluorobenzoate, a chemical intermediate used in further organic synthesis [].

2,6-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 2 and 6 positions of the benzene ring. Its molecular formula is C7H4F2O2C_7H_4F_2O_2, and it has a molecular weight of 158.1 g/mol. This compound is notable for its role as a degradation product of diflubenzuron, a pesticide, and is classified under the Chemical Abstracts Service with the number 385-00-2 .

Typical of carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Halogenation: It can undergo further halogenation due to the presence of electronegative fluorine atoms.

The compound can also be synthesized from 2,6-difluorobenzonitrile through hydrolysis using sodium hydroxide under controlled conditions .

Several methods exist for synthesizing 2,6-difluorobenzoic acid:

  • Hydrolysis of 2,6-Difluorobenzonitrile:
    • Reactants: 2,6-difluorobenzonitrile, sodium hydroxide, and water.
    • Conditions: Heated to 150 °C under pressure for approximately 10 hours.
    • Yield: Approximately 85% after recrystallization .
  • Direct Fluorination:
    • Involves the introduction of fluorine atoms into benzoic acid derivatives.
  • Via Grignard Reactions:
    • Utilizing Grignard reagents to introduce functional groups followed by carboxylation.

2,6-Difluorobenzoic acid finds applications in various fields:

  • Agricultural Chemistry: As a degradation product of diflubenzuron, it helps in understanding pesticide breakdown.
  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: Potential use in developing new materials due to its unique chemical properties .

Several compounds share structural similarities with 2,6-difluorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC7H6O2No fluorine substituents; simpler structure
3-Fluorobenzoic AcidC7H6F1O2Fluorine at position 3; different reactivity
DiflubenzuronC14H9ClF2N2O3A pesticide from which 2,6-difluorobenzoic acid is derived; contains chlorine
4-Fluorobenzoic AcidC7H6F1O2Fluorine at position 4; different properties

Uniqueness of 2,6-Difluorobenzoic Acid

The unique positioning of the fluorine atoms at the 2 and 6 positions on the benzene ring imparts distinct chemical properties that influence its reactivity and biological activity compared to other benzoic acids. This structural specificity allows for targeted applications in agrochemicals and pharmaceuticals that may not be achievable with structurally similar compounds.

XLogP3

1.6

LogP

1.59 (LogP)

Melting Point

159.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

385-00-2

Wikipedia

Benzoic acid, 2,6-difluoro-

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzoic acid, 2,6-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Impact of microbial iron oxide reduction on the transport of diffusible tracers and non-diffusible nanoparticles in soils

Xiaolong Liang, Mark Radosevich, Frank Löffler, Sean M Schaeffer, Jie Zhuang
PMID: 30597359   DOI: 10.1016/j.chemosphere.2018.12.165

Abstract

In subsurface bioremediation, electron donor addition promotes microbial Fe(III)-oxide mineral reduction that could change soil pore structure, release colloids, and alter soil surface properties. These processes in turn may impact bioremediation rates and the ultimate fate of contaminants. Columns packed with water-stable, Fe-oxide-rich soil aggregates were infused with acetate-containing artificial groundwater and operated for 20 d or 60 d inside an anoxic chamber. Soluble Fe(II) and soil colloids were detected in the effluent within one week after initiation of the acetate addition, demonstrating Fe(III)-bioreduction and colloid formation. Diffusible Br
, less diffusible 2,6-difluorobenzoate (DFBA), and non-diffusible silica-shelled silver nanoparticles (SSSNP) were used as tracers in transport experiments before and after the bioreduction. The transport of Br
was not influenced by the bioreduction. DFBA showed earlier breakthrough and less tailing after the bioreduction, suggesting alterations in flow paths and soil surface chemistry during the 20-d bioreduction treatment. Similarly, the bioreduction increased the transport of SSSNP very significantly, with mass recovery increasing from 1.7% to 25.1%. Unexpectedly, the SSSNP was completely retained in the columns when the acetate injection was extended from 20 to 60 d, while the mass recovery of DFBA decreased from 89.1% to 84.1% and Br
showed no change. The large change in the transport of SSSNP was attributed to soil aggregate breakdown and colloid release (causing mechanical straining of SSSNP) and the exposure of iron oxide surfaces previously unavailable within aggregate interiors (facilitating attachment of SSSNP). These results suggest a time-dependent fashion of microbial effect on the transport of diffusivity-varying tracers.


Binding Interaction of Organofluorine-Serum Albumin: A Comparative Ligand-Detected

Bhawna Chaubey, Samanwita Pal
PMID: 30222347   DOI: 10.1021/acs.jpcb.8b06583

Abstract

In the present study, we attempt to characterize fluorinated ligand-serum albumin interaction in solution by a set of one-dimensional
F ligand-based experiments. In this regard, a model system diflunisal (DFL)-human serum albumin (HSA) has been chosen to benchmark the utility of
F relaxation and diffusion-based experiments in deciphering ligand-protein interactions. Further, we extend the application of a similar set of
F experiments to unravel the molecular interaction in an unexplored system of 2,6-difluorobenzoic acid (DFBA)-bovine serum albumin (BSA). Interaction analysis of DFBA-SA is of particular interest because DFBA is not only a stable metabolite of a number of pesticides but also used as the starting reagent of many fluorinated drugs. Observation of
F-
H &
H-
H saturation transfer difference effects confirmed binding of the ligands to SA. Further, these ligand-protein complexes were probed in terms of the dissociation constant ( K
), number of binding sites ( n), bound fraction of the ligand ( P
), the complex lifetime (τ
), and exchange rate ( K
). Although Carr-Purcell-Meiboom-Gill (CPMG)-based transverse relaxation and diffusion analysis quantified the former three quantities, the latter two were determined by the constant time fast pulsing CPMG method. Additionally,
F competition binding experiments performed with well-characterized BSA site markers and DFBA indicated nonspecific binding of DFBA to BSA, whereas similar measurements in the case of HSA with DFL and DFBA revealed superior binding interaction of DFL with SA.


Chemical application strategies to protect water quality

Pamela J Rice, Brian P Horgan, Brian L Barber, William C Koskinen
PMID: 29597059   DOI: 10.1016/j.ecoenv.2018.02.030

Abstract

Management of turfgrass on golf courses and athletic fields often involves application of plant protection products to maintain or enhance turfgrass health and performance. However, the transport of fertilizer and pesticides with runoff to adjacent surface waters can enhance algal blooms, promote eutrophication and may have negative impacts on sensitive aquatic organisms and ecosystems. Thus, we evaluated the effectiveness of chemical application setbacks to reduce the off-site transport of chemicals with storm runoff. Experiments with water soluble tracer compounds confirmed an increase in application setback distance resulted in a significant increase in the volume of runoff measured before first off-site chemical detection, as well as a significant reduction in the total percentage of applied chemical transported with the storm runoff. For example, implementation of a 6.1 m application setback reduced the total percentage of an applied water soluble tracer by 43%, from 18.5% of applied to 10.5% of applied. Evaluation of chemographs revealed the efficacy of application setbacks could be observed with storms resulting in lesser (e.g. 100 L) and greater (e.g. > 300 L) quantities of runoff. Application setbacks offer turfgrass managers a mitigation approach that requires no additional resources or time inputs and may serve as an alternative practice when buffers are less appropriate for land management objectives or site conditions. Characterizing potential contamination of surface waters and developing strategies to safeguard water quality will help protect the environment and improve water resource security. This information is useful to grounds superintendents for designing chemical application strategies to maximize environmental stewardship. The data will also be useful to scientists and regulators working with chemical transport and risk models.


Synthesis and insecticidal evaluation of propesticides of benzoylphenylureas

Li Chen, Qingmin Wang, Runqiu Huang, Chunhui Mao, Jian Shang, Fuchun Bi
PMID: 15631506   DOI: 10.1021/jf048561n

Abstract

Two series of benzoylphenylurea derivatives were synthesized as candidate propesticides by a nucleophilic addition reaction between 2,6-difluronbenzoyl isocyanate and N-substitutedaniline. The new compounds were identified by 1H NMR spectroscopy, electron ionization-mass spectrometry, and elemental analyses. The bioactivities of the new compounds were evaluated. All of the propesticides reported here were soluble in most organic solvents, and their hydrophobicities were improved obviously. The result of the bioactivities of the new compounds against Oriental armyworm showed that some of the new compounds are good as compared to diflubenzuron and penfluron.


Metabolism of the insecticide teflubenzuron in rats

J Koerts, A E Soffers, J W De Kraker, N H Cnubben, I M Rietjens
PMID: 9293617   DOI: 10.1080/004982597240172

Abstract

1. The metabolic fate of the insecticide teflubenzuron, orally dosed to the male Wistar rat, was investigated. Particular attention was paid to the metabolic fate of the benzoyl and aniline moiety after hydrolysis of the urea bridge. 2. The 0-48-h urinary and faecal metabolic patterns and recoveries showed that for a dose range of 4-53 mumol (1.5-20 mg) teflubenzuron, 90% of the dose was excreted in the faeces mainly in unmodified form, approximately 4.6% was absorbed from the lumen and excreted in the urine, and 5.4% was retained in the body. Metabolites excreted in the urine could be identified as benzoate and aniline derivatives originating from the two aromatic rings of teflubenzuron liberated from the parent molecule by hydrolysis of the urea bridge. 3. The amount of urinary benzoate-type metabolites was about eight times the amount of aniline-type metabolites, indicating significant differences in efficiency of urinary excretion of the benzoate moiety as compared with the aniline ring. 4. To investigate further the possible reason underlying this difference in urinary excretion efficiency between the two aromatic derivatives formed from teflubenzuron, dose-recovery studies of these aniline- and benzoate-type metabolites were performed. These studies confirmed the discrepancy observed between the urinary recovery of the benzoyl and the aniline moiety of teflubenzuron. 5. Additional results of the present study indicate that the above discrepancy can be explained by the fact that the benzoate derivative is excreted mainly in its unmetabolized form, whereas the aniline derivative needs additional phase I and II modifications before it can be excreted from the body, the former being a relatively slow reaction. Furthermore, conversion of the halogenated aniline derivative in phase I metabolism might result in a reactive benzoquinone-type or N-oxidized primary metabolite, which can be retained in the body due to reaction with cellular macromolecules.


Structure of calcium 2,6-difluorobenzoate dihydrate

A Karipides, C White, K Peiffer
PMID: 1388940   DOI: 10.1107/s010827019101315x

Abstract

Ca2+.2C7H3O2F2-.2H2O, M(r) = 390.3, monoclinic, C2/c, a = 17.584 (4), b = 10.771 (3), c = 7.887 (2) A, beta = 91.28 (2) degrees, V = 1493 A3, Z = 4, Dm = 1.75, Dx = 1.74 g cm-3, lambda(Mo K alpha) = 0.71073 A, mu = 4.92 cm-1, F(000) = 792, T = 293 K, final R = 0.037 for 2415 unique observed reflections. The eight-coordinate Ca2+ ion is linked to six carboxylate O atoms from four different 2,6-difluorobenzoate ions and two water molecules. Each 2,6-difluorobenzoate ion chelates one Ca2+ ion and forms unidentate bridging linkages to two other Ca2+ ions leading to a polymeric structure. Unlike the situation in calcium 2-fluorobenzoate, the two F atoms in this structure are not involved in significant C-F...H-O hydrogen bonding.


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